molecular formula C20H19N3O5S B2727200 N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1428362-74-6

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Katalognummer B2727200
CAS-Nummer: 1428362-74-6
Molekulargewicht: 413.45
InChI-Schlüssel: XHVAWYKSAFJPDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide” is a complex organic compound. It contains several functional groups and rings, including a cyclopropane ring, a tetrahydroisoquinoline ring, an oxazole ring, and a sulfonamide group . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry . The Robinson–Gabriel synthesis by dehydration of 2-acylaminoketones is a classic synthetic route . The Fischer oxazole synthesis from cyanohydrins and aldehydes is also widely used .


Molecular Structure Analysis

Oxazoles are aromatic compounds but less so than the thiazoles. Oxazole is a weak base; its conjugate acid has a pKa of 0.8, compared to 7 for imidazole . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

Oxazoles are far less basic than imidazoles (pKa = 7). Deprotonation of oxazoles occurs at C2. Formylation with dimethylformamide gives 2-formyloxazole . Electrophilic aromatic substitution takes place at C5, but requiring electron donating groups .


Physical And Chemical Properties Analysis

Oxazoles are a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Medicinal Chemistry

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound that exemplifies the intricate relationship between structure and pharmacological activity. A study focused on the synthesis and characterization of quinazoline derivatives aimed at identifying hybrid molecules with diuretic and antihypertensive agents showcases the potential of similar compounds. These synthesized compounds exhibited significant pharmacological activities, demonstrating the critical role of structural design in drug discovery (Rahman et al., 2014).

Advancements in Heterocyclic Chemistry

The exploration of benzo-fused heterocyclic compounds, such as quinolines, isoquinolines, and benzaepines, has been a focal point in both medicinal and synthetic chemistry. Research into the synthesis of dibenzoxazonines through domino cycloaddition—4π electrocyclic ring-opening reactions of cyclic imines with ynamides, provides insight into the creation of novel heterocyclic skeletons, which could be applied to compounds like N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide to expand chemical space and potential pharmacological applications (Takasu et al., 2020).

Catalytic Synthesis Approaches

Research into the catalytic synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and their ring homologs highlights the effectiveness of using a Preyssler heteropolyacid as a catalyst. This method showcases an efficient approach to synthesizing complex molecules, potentially including N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide, with excellent yields through the Pictet–Spengler reaction (Romanelli et al., 2010).

Biological Activities and Pharmacokinetics

Although direct studies on N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide were not identified, related research on sulfonamide-based hybrids and their diverse pharmacological activities suggest potential areas of application. These include antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Such studies underline the broad therapeutic potential of sulfonamide derivatives in drug development (Ghomashi et al., 2022).

Wirkmechanismus

While specific information on the mechanism of action of this compound is not available, sulfonamides in general are known to have a broad spectrum of activity against bacterial infections . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions .

Safety and Hazards

Sulfonamides, which are part of the compound, can cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, sulfonamides may cause a strong allergic reaction .

Zukünftige Richtungen

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Oxazole derivatives are valuable for medical applications and have drawn the attention of researchers around the globe . Future research may focus on synthesizing various oxazole derivatives and screening them for their various biological activities .

Eigenschaften

IUPAC Name

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c24-19(13-1-2-13)23-8-7-12-3-4-15(9-14(12)11-23)22-29(26,27)16-5-6-18-17(10-16)21-20(25)28-18/h3-6,9-10,13,22H,1-2,7-8,11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVAWYKSAFJPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.